molecular formula C12H12N2S B11055326 4-cyclopropyl-N-phenyl-1,3-thiazol-2-amine

4-cyclopropyl-N-phenyl-1,3-thiazol-2-amine

Cat. No.: B11055326
M. Wt: 216.30 g/mol
InChI Key: BTDYAYQXWFRGAM-UHFFFAOYSA-N
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Description

N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyclopropyl group attached to the thiazole ring and a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE typically involves the reaction of 4-cyclopropyl-1,3-thiazole-2-amine with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction conditions can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamine group can be replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are of interest in medicinal chemistry and materials science.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial enzymes can result in antimicrobial effects.

Comparison with Similar Compounds

N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE can be compared with other thiazole derivatives to highlight its uniqueness:

By comparing these compounds, researchers can better understand the structure-activity relationships and design more effective molecules for specific applications.

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

4-cyclopropyl-N-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H12N2S/c1-2-4-10(5-3-1)13-12-14-11(8-15-12)9-6-7-9/h1-5,8-9H,6-7H2,(H,13,14)

InChI Key

BTDYAYQXWFRGAM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CSC(=N2)NC3=CC=CC=C3

Origin of Product

United States

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